3-(4-Aminophenyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-aminophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKMHHNPZOCBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359994 | |
| Record name | 3-(4-Aminophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443998-73-0 | |
| Record name | 3-(4-Aminophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 443998-73-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies and Methodologies for 3 4 Aminophenyl Benzonitrile and Its Derivatives
Transition Metal-Catalyzed Cross-Coupling Approaches
Cross-coupling reactions are a cornerstone in the formation of the biphenyl (B1667301) core of 3-(4-aminophenyl)benzonitrile. These methods offer high regioselectivity and are adaptable to large-scale production.
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura reaction is a prominent method for constructing the C-C bond between the two aromatic rings. mdpi.com This reaction typically involves the coupling of an aryl halide with an organoboron compound, catalyzed by a palladium complex. mdpi.comresearchgate.net A common route to this compound involves the coupling of 3-bromobenzonitrile (B1265711) with 4-nitrophenylboronic acid to yield 3-(4-nitrophenyl)benzonitrile. The subsequent reduction of the nitro group provides the final product.
The general catalytic cycle for the Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com Various palladium sources can be employed, including palladium(II) acetate (B1210297) ([Pd(OAc)2]), bis(triphenylphosphine)palladium(II) chloride ([PdCl2(PPh3)2]), and tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh3)4]). researchgate.netacademie-sciences.fr The choice of catalyst, base, and solvent system is crucial for optimizing the reaction yield and conditions.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling in the Synthesis of 3-(4-Nitrophenyl)benzonitrile
| Parameter | Condition | Reference |
| Aryl Halide | 3-Bromobenzonitrile | |
| Boronic Acid | 4-Nitrophenylboronic acid | |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Base | Na₂CO₃ (2.0 equiv) | |
| Solvent | DMF/H₂O (3:1) | |
| Temperature | 80°C | |
| Yield | 72% |
Copper-Catalyzed Ullmann Coupling Methodologies
The Ullmann reaction provides an alternative, albeit often more demanding, approach to biphenyl synthesis. organic-chemistry.org This classic method involves the copper-catalyzed coupling of two aryl halides. organic-chemistry.org In the context of this compound synthesis, a modified Ullmann-type coupling can be employed. For instance, 3-bromobenzonitrile can be reacted with 4-bromoaniline (B143363) in the presence of a copper catalyst to form an intermediate, which is then further functionalized.
Modern Ullmann-type reactions often utilize ligands to improve catalyst performance and allow for milder reaction conditions. researchgate.net However, high temperatures are frequently still required. The mechanism involves the formation of an organocopper intermediate, followed by coupling. organic-chemistry.org
Table 2: Conditions for Ullmann-Type Coupling
| Parameter | Condition | Reference |
| Reactant 1 | 3-Bromobenzonitrile | |
| Reactant 2 | 4-Bromoaniline | |
| Catalyst | CuI (10 mol%) | |
| Ligand | 1,10-Phenanthroline | |
| Base | K₃PO₄ | |
| Solvent | DMSO | |
| Temperature | 120°C | |
| Yield | 58% |
Nucleophilic Substitution Reactions in Aromatic Systems
Nucleophilic aromatic substitution (SNA_r) offers a direct route to forming C-N bonds. In a relevant synthesis, a two-step procedure involving a nucleophilic substitution reaction was used to prepare a diamine with a benzonitrile (B105546) pendent group. rsc.org The first step involved the reaction of 3-aminobenzonitrile (B145674) with 1-fluoro-4-nitrobenzene. rsc.org This reaction is facilitated by the presence of an electron-withdrawing group (nitro group) on one of the aromatic rings, which activates the ring towards nucleophilic attack. fishersci.fi The reaction is typically carried out in a polar aprotic solvent like DMSO. rsc.org
Nitrile Group Formation via Aldehyde Cyanation
The nitrile functional group can be introduced through the cyanation of an aldehyde precursor. This method involves a two-step process starting from 3-(4-aminophenyl)benzaldehyde. First, the aldehyde is reacted with hydroxylamine (B1172632) hydrochloride to form an aldoxime intermediate. Subsequently, the aldoxime is dehydrated to yield the nitrile. This dehydration can be achieved using various reagents, such as boron trifluoride etherate (BF₃·Et₂O) or aluminum chloride (AlCl₃). This pathway offers mild conditions and can produce high yields.
Reductive Pathways for Amine Group Introduction
A crucial step in many synthetic routes to this compound is the introduction of the amine group, which is often achieved by the reduction of a nitro group. rsc.org This transformation is a standard procedure in organic synthesis.
Following the Suzuki-Miyaura coupling that forms 3-(4-nitrophenyl)benzonitrile, the nitro group is reduced to an amine. This reduction can be carried out using various reducing agents, such as hydrazine (B178648) in the presence of a palladium on carbon (Pd/C) catalyst. rsc.org Another common method is catalytic hydrogenation using hydrogen gas with a palladium catalyst. smolecule.com
Reductive amination is another versatile method for forming amines from carbonyl compounds. wikipedia.orglibretexts.org This one-pot reaction involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.org While not directly forming this compound from simple precursors, the principles of reductive amination are fundamental in the synthesis of more complex amine-containing derivatives. masterorganicchemistry.comorganic-chemistry.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com
Development of Multi-Step and Tandem Synthetic Sequences
The synthesis of this compound and its derivatives often involves multi-step sequences where the order of reactions is critical for success. libretexts.org For example, in a Suzuki coupling approach, the coupling reaction is performed first to create the biphenyl structure with a nitro group, followed by the reduction of the nitro group to the amine. This sequence is advantageous because the directing effects of the substituents are compatible with the desired substitution pattern.
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are highly efficient. nih.gov For instance, a tandem N-alkylation/base-mediated cyclization has been studied for the synthesis of related heterocyclic structures. nih.gov The development of tandem processes for the synthesis of this compound could offer advantages in terms of reduced purification steps and improved atom economy.
Table 3: Comparison of Synthetic Methodologies
| Method | Key Advantages | Limitations | Yield Range | Scalability | Reference |
| Suzuki + Reduction | High regioselectivity | Pd cost, multi-step | 70–85% | Industrial | |
| Ullmann + Cyanation | Avoids boronic acids | High temperatures | 58–75% | Moderate | |
| Nucleophilic Substitution | Single-step potential | Limited substrate scope | ~68% | Lab-scale | |
| Cyanation of Aldehyde | Mild conditions | Requires aldehyde precursor | 80–88% | Pilot-scale | |
| Tandem Process | Reduced purification steps | Complex optimization | ~56% | Emerging |
Continuous Flow Synthesis Techniques for Scalability Studies
The industrial-scale production of this compound and its derivatives is increasingly benefiting from the adoption of continuous flow synthesis techniques. These methods offer significant advantages over traditional batch processing, including enhanced safety, higher throughput, improved reproducibility, and easier automation, making them ideal for scalability. nih.govresearchgate.net
For the synthesis of this compound, a two-stage continuous flow system has been outlined as an effective production strategy. This process typically involves:
Stage 1: Suzuki Coupling: This initial stage involves a palladium-catalyzed Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds. The reaction is typically conducted at an elevated temperature, for instance, 80°C, with a defined residence time in the reactor, such as 30 minutes.
Stage 2: Nitro Reduction: The intermediate from the first stage then flows into a second reactor for the reduction of a nitro group to the primary amine. This step is often performed at a higher temperature, around 100°C, with a shorter residence time of approximately 20 minutes.
This integrated approach avoids the isolation of intermediates, streamlining the process and significantly boosting efficiency. The use of continuous flow reactors allows for precise control over reaction parameters, which is crucial for optimizing yield and purity on a large scale. vulcanchem.com Key metrics for such an industrial process have been reported, demonstrating its viability for large-scale manufacturing.
Table 1: Key Parameters for Industrial-Scale Continuous Flow Synthesis of this compound
| Parameter | Value/Condition | Stage | Reference |
|---|---|---|---|
| Reactor System | Two-stage continuous flow | 1 & 2 | |
| Reaction (Stage 1) | Suzuki Coupling | 1 | |
| Temperature (Stage 1) | 80°C | 1 | |
| Residence Time (Stage 1) | 30 minutes | 1 | |
| Reaction (Stage 2) | Nitro Reduction | 2 | |
| Temperature (Stage 2) | 100°C | 2 | |
| Residence Time (Stage 2) | 20 minutes | 2 | |
| Catalyst Loading | 0.5 mol% Pd | 1 |
Synthesis of Key Diamine Monomers and Related Building Blocks from this compound Scaffolds
The this compound scaffold is a valuable building block for synthesizing more complex molecules, particularly key diamine monomers used in the production of high-performance polymers like polyimides. rsc.orgresearchgate.net These polymers are prized for their thermal stability, mechanical strength, and solubility in organic solvents. rsc.org
A prominent example is the synthesis of the diamine monomer 3-(bis(4-aminophenyl)amino)benzonitrile . This compound is not directly synthesized from this compound but from the closely related 3-aminobenzonitrile, demonstrating the utility of the aminobenzonitrile core structure. The synthesis is a two-step process:
Nucleophilic Substitution: The process begins with the nucleophilic substitution reaction of 3-aminobenzonitrile with 1-fluoro-4-nitrobenzene. rsc.org This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a base such as cesium fluoride, under a nitrogen atmosphere at around 110°C. rsc.org The product of this step is 3-(bis(4-nitrophenyl)amino)benzonitrile . rsc.org
Reduction: The intermediate dinitro compound is then reduced to the target diamine monomer, 3-(bis(4-aminophenyl)amino)benzonitrile . This reduction converts the two nitro groups into amino groups, yielding the final diamine.
This resulting diamine monomer, featuring a pendant benzonitrile group, can then be reacted with various aromatic dianhydrides (such as 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) - 6FDA) through polycondensation to produce a series of advanced polyimides. rsc.orgresearchgate.net These polyimides exhibit enhanced processability and thermal stability, making them candidates for applications like gas separation membranes. rsc.org
Table 2: Synthesis of the Diamine Monomer 3-(bis(4-aminophenyl)amino)benzonitrile
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1. Nucleophilic Substitution | 3-Aminobenzonitrile, 1-Fluoro-4-nitrobenzene | Cesium fluoride, DMSO, 110°C, 5h | 3-(bis(4-nitrophenyl)amino)benzonitrile | 90% | rsc.org |
| 2. Reduction | 3-(bis(4-nitrophenyl)amino)benzonitrile | (Not specified in source) | 3-(bis(4-aminophenyl)amino)benzonitrile | - | rsc.org |
The versatility of the aminobenzonitrile scaffold allows for the creation of various building blocks for medicinal chemistry and materials science, where the nitrile and amine functionalities can be further modified. researchgate.net
Chemical Reactivity and Transformation Studies of 3 4 Aminophenyl Benzonitrile
Oxidation Reactions of the Aminophenyl Moiety
The primary amino group of 3-(4-Aminophenyl)benzonitrile is susceptible to oxidation, a reaction that can lead to the formation of various nitrogen-containing functional groups. Common oxidizing agents can transform the amine into nitro derivatives. For instance, reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic environments are typically employed for such transformations. smolecule.comevitachem.com The resulting nitro compound, 3-(4-Nitrophenyl)benzonitrile, is a key intermediate for further synthetic modifications.
Electrochemical methods also present a viable route for the oxidation of primary amines to nitriles, often utilizing nickel-based electrodes. nanoge.org These electrochemical approaches are gaining attention as they offer a more sustainable alternative to traditional oxidizing agents. acs.org
| Oxidizing Agent | Product | Reference(s) |
| Potassium permanganate (KMnO₄) | 3-(4-Nitrophenyl)benzonitrile | smolecule.comevitachem.com |
| Chromium trioxide (CrO₃) | 3-(4-Nitrophenyl)benzonitrile | smolecule.comevitachem.com |
| Electrochemical Oxidation (Nickel-based electrodes) | Nitrile derivatives | nanoge.org |
Reduction Reactions of the Benzonitrile (B105546) Functional Group
The benzonitrile group in this compound can undergo reduction to furnish a primary amine. This transformation is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. smolecule.comopenstax.org
Catalytic hydrogenation is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. researchgate.net The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity for the desired primary amine. nih.govchemrxiv.org For example, hydrogenation of benzonitrile derivatives over a Pd/C catalyst in a dichloromethane/water solvent system has been shown to be effective. nih.gov Iron pincer complexes have also been explored as catalysts for the selective hydrogenation of nitriles to primary amines. rsc.org
| Reducing Agent/Catalyst | Product | Reference(s) |
| Lithium aluminum hydride (LiAlH₄) | 3-(4-Aminomethylphenyl)aniline | smolecule.comopenstax.org |
| Catalytic Hydrogenation (e.g., H₂/Pd-C, H₂/Raney Ni) | 3-(4-Aminomethylphenyl)aniline | researchgate.netnih.gov |
| Iron Pincer Complexes | 3-(4-Aminomethylphenyl)aniline | rsc.org |
Electrophilic Aromatic Substitution Reactions on the Phenyl Rings
The two phenyl rings of this compound exhibit different reactivities towards electrophilic aromatic substitution. The aminophenyl ring is activated by the electron-donating amino group, directing incoming electrophiles to the ortho and para positions relative to the amine. lkouniv.ac.in Conversely, the benzonitrile ring is deactivated by the electron-withdrawing nitrile group, which directs substitution to the meta position. lkouniv.ac.in
Common electrophilic substitution reactions include halogenation and nitration. For instance, reaction with halogens in the presence of a Lewis acid catalyst can introduce a halogen atom onto the aromatic rings. Nitration, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, would be expected to occur on the more activated aminophenyl ring. However, the specific regioselectivity would depend on the reaction conditions and the directing effects of both the amino and the nitrile-substituted phenyl groups.
Nucleophilic Aromatic Substitution Reactions on the Phenyl Rings
While less common for unsubstituted phenyl rings, nucleophilic aromatic substitution (SNAAr) can occur if the rings are appropriately activated by strong electron-withdrawing groups or in the presence of a suitable leaving group. In the case of this compound itself, direct SNAAr is unlikely. However, derivatives of this compound, such as those containing a halogen substituent, could potentially undergo nucleophilic substitution. For example, a related reaction involves the nucleophilic substitution of 3-fluorobenzonitrile (B1294923) with 4-aminophenylmagnesium bromide.
Functional Group Interconversions and Derivatization Strategies
The amino and nitrile functionalities of this compound serve as handles for a wide range of functional group interconversions and derivatization strategies, making it a valuable building block in the synthesis of more complex molecules. nih.gov
The amino group can be acylated to form amides, sulfonated to form sulfonamides, or diazotized to generate diazonium salts, which are versatile intermediates for introducing various other functional groups. scribd.com For example, the synthesis of novel 3-(4-aminophenyl)-coumarin derivatives involves the condensation of an intermediate derived from this compound with substituted benzoyl chlorides. nih.gov
The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. openstax.orgsmolecule.com It can also react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis. scribd.com
Studies on Intermolecular and Intramolecular Reaction Pathways
The dual functionality of this compound and its derivatives allows for the exploration of both intermolecular and intramolecular reaction pathways.
Intermolecular Reactions: The compound can participate in polymerization reactions, where the amino and nitrile groups (or their derivatives) of different molecules react to form a polymer chain. For instance, polyimides with benzonitrile pendent groups have been synthesized from a diamine monomer derived from 3-(bis(4-aminophenyl)amino)benzonitrile. rsc.org
Intramolecular Reactions: Derivatives of this compound can be designed to undergo intramolecular cyclization to form various heterocyclic systems. For example, an intramolecular cyclization of an alkynylheteroaromatic substrate bearing a tethered cyano group has been used to access fused pyridoheterocycles. nih.gov Another study describes the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to form 2-(3-oxoindolin-2-ylidene)acetonitriles, which involves an intramolecular nucleophilic attack of the aniline (B41778) moiety. semanticscholar.org Furthermore, cascade reactions, such as an intramolecular Prins/Friedel–Crafts cyclization, have been developed to synthesize complex polycyclic structures. beilstein-journals.org
Computational and Theoretical Investigations of 3 4 Aminophenyl Benzonitrile
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the structural, electronic, and reactive properties of molecules. For 4-(3-Aminophenyl)benzonitrile (AP-PhCN), these methods have been used to elucidate its fundamental characteristics at the atomic level.
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process minimizes the total energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. For 4-(3-Aminophenyl)benzonitrile, these calculations are often performed using DFT with a functional like B3LYP and a basis set such as 6-311G(d,p). The optimized structure provides the foundation for all subsequent property calculations. The process of geometry optimization in electronic structure theory aims to solve the time-independent Schrödinger equation to find the electronic wavefunction and the energy of the system.
| Parameter | Atom Connection | Typical Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C-C (phenyl) | ~1.39 Å |
| C-N (nitrile) | ~1.15 Å | |
| C-N (amine) | ~1.40 Å | |
| Bond Angle | C-C-C (phenyl) | ~120° |
| C-C≡N | ~178-180° |
| Dihedral Angle | C-C-C-C (inter-ring) | Defines the twist between the two phenyl rings |
Vibrational analysis is performed on the optimized geometry to calculate the harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of molecular vibration, which can be experimentally observed using FT-IR and FT-Raman spectroscopy. A crucial part of this analysis is the Potential Energy Distribution (PED), which assigns the calculated frequencies to specific vibrational modes, such as stretching, bending, or torsion of particular bonds or functional groups. For 4-(3-Aminophenyl)benzonitrile, PED analysis allows for the unambiguous assignment of the complex vibrational spectra, confirming the contributions of the nitrile (C≡N), amine (NH₂), and phenyl ring modes.
Table 2: Selected Vibrational Frequencies and PED Assignments for 4-(3-Aminophenyl)benzonitrile Note: This table is a representative example based on typical values for aminobenzonitrile derivatives. Specific assignments for 4-(3-Aminophenyl)benzonitrile are detailed in dedicated spectroscopic studies.
| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | PED Assignment |
|---|---|---|
| ~3450 | ~3455 | N-H asymmetric stretch |
| ~3360 | ~3365 | N-H symmetric stretch |
| ~2230 | ~2228 | C≡N nitrile stretch |
| ~1620 | ~1625 | NH₂ scissoring |
| ~1595 | ~1600 | C=C phenyl ring stretch |
The analysis can reveal hyperconjugative interactions, such as the stabilization energy from a bonding LP(1)N orbital to an anti-bonding π*(C-C) orbital, which indicates electron donation from the nitrogen lone pair to the phenyl ring.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. In an MEP map, regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.
For 4-(3-Aminophenyl)benzonitrile, the MEP map shows that the most negative potential is concentrated around the nitrogen atom of the nitrile group (C≡N), making it the primary site for electrophilic interactions. The region around the amino (NH₂) group also shows negative potential, though typically less intense than the nitrile nitrogen. Positive potential is generally found around the hydrogen atoms of the amino group and the phenyl rings.
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic properties and chemical reactivity of a molecule. The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity and polarizability.
In 4-(3-Aminophenyl)benzonitrile, the HOMO is typically localized over the aminophenyl moiety, reflecting its electron-donating character. The LUMO is predominantly centered on the benzonitrile (B105546) part of the molecule, consistent with its electron-accepting nature. The energy gap helps to predict the electronic transitions, with the HOMO to LUMO transition often being the lowest energy transition observed in the UV-Vis spectrum.
Table 3: Frontier Molecular Orbital Properties Note: The values are representative for this class of compounds as calculated by DFT methods.
| Parameter | Value (eV) | Implication |
|---|---|---|
| E(HOMO) | ~ -5.5 eV | Electron-donating capability |
| E(LUMO) | ~ -1.5 eV | Electron-accepting capability |
| Energy Gap (ΔE) | ~ 4.0 eV | Chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying electronically excited states. It is widely used to calculate vertical excitation energies, which correspond to the absorption maxima (λ_max) in an electronic spectrum, and the oscillator strengths (f), which relate to the intensity of the absorption bands.
For molecules like 4-(3-Aminophenyl)benzonitrile, TD-DFT calculations can predict the UV-Visible absorption spectrum and characterize the nature of the electronic transitions (e.g., π → π* or intramolecular charge transfer). These calculations confirm that the lowest energy electronic transitions involve the transfer of electron density from the HOMO (on the aminophenyl group) to the LUMO (on the benzonitrile group), a characteristic feature of intramolecular charge transfer (ICT) molecules.
Table 4: Calculated Electronic Transitions using TD-DFT Note: This table is a representative example illustrating typical TD-DFT results for ICT compounds.
| Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |
|---|---|---|---|
| ~350 | > 0.5 | HOMO → LUMO | π → π*, Intramolecular Charge Transfer |
| ~280 | > 0.2 | HOMO-1 → LUMO | π → π* |
Investigation of Absorption Wavelengths and Excitation Energies
The electronic absorption properties of 3-(4-Aminophenyl)benzonitrile and related compounds are frequently investigated using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). edpsciences.org This approach allows for the calculation of key parameters that govern the molecule's interaction with light, including maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f). These calculations are crucial for understanding the electronic transitions within the molecule.
Studies on analogous aromatic nitriles demonstrate that the electronic structure and the nature of the absorption bands are determined by frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical factor in determining the excitation energy. For molecules like this compound, the transitions are typically of a π-π* character, originating from the aromatic rings. The presence of the electron-donating amino group and the electron-withdrawing nitrile group can lead to charge transfer characteristics within these transitions.
Computational analyses provide detailed insights into the specific nature of each electronic transition. For instance, a TD-DFT calculation can predict several excited states, each with a corresponding absorption wavelength and intensity.
Table 1: Representative TD-DFT Calculated Electronic Transition Data
| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S0 → S1 | 3.85 | 322 | 0.58 | HOMO → LUMO |
| S0 → S2 | 4.21 | 294 | 0.12 | HOMO-1 → LUMO |
| S0 → S3 | 4.55 | 272 | 0.25 | HOMO → LUMO+1 |
Note: This table presents hypothetical yet representative data for an aminobenzonitrile derivative based on typical computational outputs described in the literature.
Analysis of Intermolecular Interactions and Crystal Packing
Hirshfeld Surface Analysis for Non-Covalent Interactions
Studies on structurally similar benzonitrile derivatives reveal the dominant interactions that stabilize the crystal lattice. nih.goviucr.org The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed summary of these contacts. The most significant contributions typically arise from H···H contacts, reflecting the abundance of hydrogen atoms on the molecular surface. nih.gov Other crucial interactions include C···H/H···C contacts, which are indicative of C-H···π interactions, and contacts involving heteroatoms, such as O···H/H···O and N···H/H···N, which signify hydrogen bonding. nih.goviucr.org
Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Benzonitrile Derivative
| Contact Type | Contribution to Hirshfeld Surface (%) | Description |
|---|---|---|
| H···H | 39.2% | Represents van der Waals forces and general close contacts between hydrogen atoms. nih.gov |
| C···H / H···C | 27.1% | Primarily indicates C-H···π interactions between aromatic rings. nih.gov |
| N···H / H···N | 16.0% | Corresponds to N-H···N or C-H···N hydrogen bonds. nih.gov |
| O···H / H···O | 8.3% | Indicates the presence of O-H···N or C-H···O hydrogen bonds (in related hydroxy-benzonitriles). nih.gov |
| C···C | 6.2% | Suggests π-π stacking interactions between aromatic rings. nih.gov |
Note: Data is based on findings for 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, a related compound, to illustrate the typical interactions. nih.gov
Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Studies
Reduced Density Gradient (RDG) and Electron Localization Function (ELF) are quantum chemical analyses that provide deeper insights into bonding and non-covalent interactions based on the electron density of a molecule.
The Reduced Density Gradient (RDG) is a scalar field used to identify and visualize weak non-covalent interactions. jussieu.fr By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), different types of interactions can be distinguished. The resulting 3D isosurfaces are typically color-coded:
Blue: Strong attractive interactions, such as hydrogen bonds.
Green: Weak, delocalized interactions, characteristic of van der Waals forces.
Red: Strong repulsive interactions, indicating steric clashes or ring closures. This analysis is particularly useful for visualizing the specific C-H···π and hydrogen bonding interactions that stabilize the crystal structure of compounds like this compound. tandfonline.com
The Electron Localization Function (ELF) is a tool that maps the probability of finding an electron pair in a given region of space. jussieu.fr It provides a clear picture of electron localization, distinguishing between core electrons, covalent bonds, and lone pairs. uliege.be ELF values range from 0.0 to 1.0:
ELF ≈ 1.0: Regions of high electron localization, corresponding to atomic cores, covalent bonds, or lone pairs.
ELF ≈ 0.5: Regions where electron behavior is similar to that of a uniform electron gas, typical of delocalized electrons.
Low ELF values: Areas between electron shells with low electron density. tandfonline.com For this compound, ELF analysis would clearly show localization basins corresponding to the C-C and C-H bonds, the C≡N triple bond, and the lone pair on the nitrogen atom of the amino group. researchgate.netuliege.be
Computational Modeling of Molecular Interactions
Molecular Docking Studies with Biomolecular Targets (e.g., Enzymes, Receptors)
Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger biomolecule, such as an enzyme or a receptor. This method is instrumental in medicinal chemistry for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Derivatives of this compound have been investigated for their potential biological activities, and molecular docking studies are a key part of this exploration. Research has shown that compounds with the aminobenzonitrile scaffold may act as inhibitors for various enzymes. researchgate.net For example, related structures have been docked into the active sites of targets like protein kinases, which are crucial in cancer pathways, and influenza endonuclease, a key viral enzyme. researchgate.net
The docking process yields a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction. It also reveals the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—between the ligand and the amino acid residues in the target's active site. nih.gov
Table 3: Representative Molecular Docking Results for a Benzonitrile Derivative with a Protein Target
| Protein Target (PDB ID) | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| Aldose Reductase (5ADH) | Benzonitrile-Pyrazoline Derivative | -8.5 | TYR48, HIS110 | Hydrogen Bond |
| TRP20, TRP111 | Hydrophobic/π-π Stacking | |||
| Cyclooxygenase-2 (1RO6) | Benzonitrile-Pyrazoline Derivative | -9.2 | ARG120, TYR355 | Hydrogen Bond |
| VAL523, LEU352 | Hydrophobic Interaction |
Note: This table is based on data for (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives to exemplify the output of docking studies. nih.gov
Theoretical Examination of Binding Mechanisms and Inhibition/Activation Modalities
The binding mechanisms and potential biological activities of this compound have been explored through computational and theoretical methods. These studies aim to understand how the molecule interacts with biological targets at a molecular level, predicting its potential as an inhibitor or activator of specific proteins.
Molecular docking studies have been a primary tool for investigating these interactions. The structure of this compound, which combines an electron-donating amine group and an electron-withdrawing nitrile group, allows for a range of non-covalent interactions, including hydrogen bonding, which are crucial for binding to protein active sites. The amine and nitrile functional groups are considered key to its ability to form these interactions with molecular targets like enzymes and receptors, potentially leading to the inhibition or activation of biological pathways.
Computational research has pointed to several potential applications. For instance, molecular docking simulations suggest that this compound has the potential to act as an inhibitor of certain enzymes. Specifically, studies indicate its potential as an inhibitor of influenza endonuclease. This is supported by detailed theoretical investigations on its isomer, 4-(3-aminophenyl)benzonitrile, which have also explored interactions with influenza endonuclease inhibitors through molecular docking. researchgate.net While this study focuses on a closely related isomer, it highlights the potential of the aminophenyl-benzonitrile scaffold for this type of biological activity.
Furthermore, Density Functional Theory (DFT) studies have been employed to explore the compound's potential interactions with enzymes such as cytochrome P450. DFT calculations are used to understand the electronic structure and reactivity of the molecule, providing insights into how it might behave in a biological environment. nih.gov Depending on the specific enzyme or receptor it interacts with, the compound may function as either an inhibitor or an activator. For example, it has been suggested that it could inhibit certain proteases by binding to their active sites and blocking substrate access.
These theoretical examinations are fundamental in guiding further experimental research, providing a basis for understanding the molecule's potential therapeutic applications and mechanism of action.
Thermodynamic Properties and Stability Assessments
The thermodynamic properties and stability of this compound are critical factors for its synthesis, storage, and application, particularly in materials science.
The compound is a light yellow powder under standard conditions. sigmaaldrich.com It is chemically stable under recommended storage conditions, although precautions are necessary. sigmaaldrich.com It should be stored at temperatures between 0-8°C in sealed containers to prevent thermal decomposition and potential photodegradation. sigmaaldrich.com The compound is susceptible to degradation under strongly acidic or basic conditions, which can cause hydrolysis of the nitrile group. It is also advised to avoid strong oxidizing agents.
Key physical and thermodynamic properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₂ |
| Molecular Weight | 194.24 g/mol |
| Physical Form | Light yellow powder |
| Melting Point | 128-132 °C |
| Boiling Point | 375.1 °C at 760 mmHg |
| Density | 1.18 g/cm³ |
| Flash Point | 180.7 °C |
| Data sourced from multiple chemical suppliers. sigmaaldrich.com |
Thermal stability has been a significant area of investigation, especially concerning polymers derived from this compound. This compound serves as a monomer in the synthesis of high-performance polyimides. These resulting polymers exhibit excellent thermal stability, a property assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). semanticscholar.org Polyimides synthesized using this monomer show high glass-transition temperatures (Tg) up to 291°C and 10% weight loss temperatures (T10) reaching as high as 420°C, indicating their suitability for high-temperature applications. rsc.org The stability of these derived materials makes this compound a valuable building block in materials science.
Advanced Materials Applications of 3 4 Aminophenyl Benzonitrile As a Building Block
Polymeric Materials Development
The integration of 3-(4-Aminophenyl)benzonitrile into polymer chains has been a key strategy for creating novel materials with enhanced thermal, mechanical, and functional properties. Its primary application lies in the synthesis of polyimides and other high-performance polymer systems.
Synthesis of Novel Polyimides Incorporating this compound Units
A notable application of this compound is in the synthesis of novel polyimides. dntb.gov.uarsc.orgresearchgate.net A specific diamine derived from it, 3-[bis(4-aminophenyl)amino]benzonitrile, has been synthesized and used to create a series of organo-soluble and thermally stable polyimides. rsc.orgrsc.org This is achieved through polycondensation reactions with various commercially available aromatic dianhydrides. rsc.orgrsc.org The synthesis typically follows a two-step process: the reaction of the diamine with a dianhydride to form a poly(amic acid) (PAA), followed by a cyclodehydration (imidization) step to yield the final polyimide. rsc.org This imidization can be carried out either thermally or chemically. dntb.gov.uarsc.org
The resulting polyimides, which contain benzonitrile (B105546) units, have been shown to possess a combination of desirable properties, including good solubility in organic solvents, high thermal stability, and excellent film-forming capabilities. rsc.orgrsc.org
The incorporation of this compound, often in the form of the diamine 3-[bis(4-aminophenyl)amino]benzonitrile, significantly influences the architecture and processability of the resulting polyimides. The presence of the N-benzonitrile side group enhances the solubility of the polymers in a variety of organic solvents. rsc.orgrsc.org This improved solubility is a crucial factor for the practical application of high-performance polymers, as it facilitates their processing into films, coatings, and membranes using solution-based techniques. rsc.orgresearchgate.net
Specifically, these polyimides have demonstrated good solubility in solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and even tetrahydrofuran (B95107) (THF) at room temperature. rsc.org This enhanced processability is a direct result of the modified polymer architecture, which disrupts the close chain packing that often leads to insolubility in conventional aromatic polyimides. researchgate.net The flexible and asymmetric linkages introduced by the diamine monomer contribute to this improved solubility. ncl.res.in
Polyimide films derived from this compound exhibit robust mechanical properties, making them suitable for applications requiring durable, flexible materials. rsc.orgnih.gov These films are typically prepared by solution casting the poly(amic acid) precursor, followed by thermal curing. rsc.orgresearchgate.net
The resulting flexible and transparent films have demonstrated impressive tensile strengths, reaching up to 115 MPa, with an elongation at break of up to 13%. rsc.org These mechanical properties are indicative of a strong and tough material. The specific mechanical performance can be influenced by the choice of dianhydride used in the polymerization, as well as the processing conditions during film formation. rsc.orgnih.gov For instance, the heating rate during the imidization process can affect the solvent evaporation and the final aggregation structure of the PI film, thereby influencing its tensile strength. nih.gov
| Property | Value Range | Reference |
| Tensile Strength | 80–120 MPa | researchgate.net |
| Elongation at Break | 4–13% | rsc.orgresearchgate.net |
| Tensile Modulus | 1.2–2.3 GPa | researchgate.net |
The unique properties of polyimides containing this compound units make them promising candidates for gas separation membranes. dntb.gov.uarsc.orgsemanticscholar.org Polyimides are generally considered effective materials for gas separation due to their ability to discriminate between different gas molecules. researchgate.netnih.gov
The combination of excellent solubility, which allows for the formation of high-quality, thin films, and inherent thermal stability is advantageous for membrane applications. rsc.orgresearchgate.net Furthermore, these polyimides exhibit low water absorption, ranging from 0.32% to 0.88%, which is beneficial for maintaining membrane performance in humid environments. rsc.org Research has shown that membranes made from these polymers have been tested for the permeability of various gases, including O₂, H₂, CO₂, and CH₄. rsc.org The bulky side groups and the specific architecture of these polyimides can create free volume within the polymer matrix, facilitating the transport of certain gases while restricting others, which is the fundamental principle of gas separation membranes. vt.edu
Polyimides derived from this compound also exhibit interesting optical and dielectric properties. dntb.gov.uarsc.org The films produced from these polymers are often transparent, with high optical transparency and a cutoff wavelength (λcut-off) as low as 352 nm. rsc.org This transparency is a valuable characteristic for applications where optical clarity is required.
| Property | Value Range | Reference |
| Dielectric Constant (1 MHz) | 1.98–2.38 | rsc.org |
| Cutoff Wavelength (λcut-off) | up to 352 nm | rsc.org |
Evaluation for Gas Separation Membrane Applications
Integration into Other High-Performance Polymer Systems
Beyond polyimides, the principles of incorporating nitrile-containing monomers like this compound can be extended to other high-performance polymer systems. For instance, research has been conducted on polyamides and poly(amide-imide)s containing nitrile groups. researchgate.net These polymers also benefit from the enhanced solubility and modified properties imparted by the nitrile functionality.
The introduction of such monomers can create polymers with a tailored balance of properties, such as improved processability without significantly compromising the high thermal stability inherent to aromatic polymers. ncl.res.in This versatility makes this compound and its derivatives valuable components in the design and synthesis of a wide array of advanced polymeric materials for various demanding applications.
Covalent Organic Frameworks (COFs) and Porous Materials
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. The design of COFs relies on the geometric and chemical properties of their constituent building blocks. this compound, with its amino-functionalized phenyl ring, is a potential candidate for inclusion as a linker in COF synthesis. The amino group can readily undergo condensation reactions with aldehyde-containing monomers to form stable imine-linked frameworks, which are among the most common and robust types of COFs.
While the molecular structure of this compound is well-suited for the construction of porous materials, specific examples of COFs synthesized directly from this particular isomer are not extensively documented in current scientific literature. The potential, however, remains significant due to the valuable functionalities it would introduce into a framework.
Hypothetically, this compound could be incorporated into a 2D COF structure through a condensation reaction with a complementary polyaldehyde linker. For instance, a solvothermal reaction with a C3-symmetric trialdehyde like 1,3,5-triformylbenzene (TFB) or a C2-symmetric dialdehyde (B1249045) such as terephthalaldehyde (B141574) (TA) would be expected to yield a crystalline, porous imine-based polymer.
The key design features of such a COF would be:
Imine Linkage: Formed by the reaction between the amino group of this compound and the aldehyde groups of the co-monomer, providing chemical stability.
Pore Functionality: The benzonitrile group would be oriented into the pores of the framework, creating a polar microenvironment. This pendant nitrile functionality would be available for post-synthetic modification or for specific interactions with guest molecules.
The synthesis would typically involve mixing the monomers in a solvent system, often a mixture like dioxane and mesitylene, with an acid catalyst such as acetic acid, and heating the mixture for several days to facilitate the reversible imine formation and error correction needed for a crystalline product. dntb.gov.uaresearchgate.net
The selective separation of gases like carbon dioxide (CO2) and methane (B114726) (CH4) is a critical industrial process for natural gas purification. acs.org Porous materials, including COFs, are extensively studied for this application. acs.org A COF incorporating this compound would be a promising candidate for CO2/CH4 separation.
The effectiveness would stem from the nitrile groups lining the pores. The C≡N bond possesses a strong dipole moment, which can induce preferential binding of quadrupolar CO2 molecules over non-polar CH4 molecules through favorable dipole-quadrupole interactions. This selective affinity is a key mechanism for enhancing CO2 uptake and improving CO2/CH4 separation performance in porous materials. acs.org While experimental data for a this compound-based COF is not available, studies on other nitrile-functionalized frameworks and polymers confirm the efficacy of this strategy.
The development of metal-free, heterogeneous photocatalysts is a major goal in sustainable chemistry, and COFs are excellent platforms for this purpose. The electronic properties of this compound suggest its potential utility in photocatalytic and photosensing COFs. The molecule contains an electron-donating amino group and an electron-withdrawing nitrile group, which could establish a donor-acceptor (D-A) character within the COF framework. This D-A structure is known to promote the separation of photogenerated electron-hole pairs, a crucial step for efficient photocatalysis.
Furthermore, the biphenyl (B1667301) chromophore can absorb light, and its interaction with analytes within the pores could lead to changes in fluorescence or other optical properties, forming the basis of a photosensor. For example, a COF with pendant nitrile groups could potentially act as a fluorescent sensor for metal ions or specific organic molecules that interact with the cyano moiety.
Application in Molecular Separation and Adsorption Technologies (e.g., CO2/CH4)
Role in the Development of Functional Organic Molecules
Beyond porous polymers, this compound is a valuable precursor for the synthesis of discrete functional organic molecules, where its unique combination of functional groups can be precisely leveraged.
The molecular architecture of this compound, featuring a donor-π-acceptor (D-π-A) arrangement, is a classic design principle for creating molecules with interesting photophysical and electronic properties. The amino group acts as an electron donor, the biphenyl system serves as the conjugated π-bridge, and the nitrile group functions as an electron acceptor. This "push-pull" system can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is the foundation for applications in fluorescence, nonlinear optics, and optoelectronic devices like organic light-emitting diodes (OLEDs).
Derivatives of aminobiphenyl carbonitriles are actively researched for these applications. Synthetic strategies such as the Suzuki-Miyaura cross-coupling reaction can be used to further functionalize the biphenyl core, allowing for the fine-tuning of electronic properties to achieve desired emission colors or charge-transport characteristics. acs.org While specific, commercially realized devices using this exact isomer are not widely reported, its structural motifs are central to the design of advanced optoelectronic materials.
Table 1: Role of Functional Groups in Photoactive Derivatives
| Functional Group | Position | Role in Photoactive Properties |
|---|---|---|
| Amino (-NH2) | 4'-position | Electron-donating group; enhances electron density of the biphenyl system. |
| Biphenyl | Core | Rigid, conjugated π-system; acts as a chromophore and facilitates charge transfer. |
| Nitrile (-CN) | 3-position | Electron-withdrawing group; creates a molecular dipole and influences emission properties. |
Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions. This compound is an excellent precursor for designing molecules for self-assembly due to its distinct interaction sites. The assembly can be guided by a combination of hydrogen bonding (via the amino group), π-π stacking (from the biphenyl rings), and dipole-dipole interactions (from the nitrile group).
Research on closely related biphenylnitrile compounds has demonstrated their ability to form highly ordered self-assembled monolayers (SAMs) on surfaces like gold. In these systems, the molecule's orientation and packing are dictated by the interplay between the biphenyl backbone and the terminal nitrile groups. The nitrile group, with its strong dipole, plays a crucial role in determining the structure and electronic properties of the assembled layer. Furthermore, the rigid, anisotropic shape of biphenyl nitrile derivatives makes them key components in the field of liquid crystals, where their self-assembly into nematic or smectic phases is governed by their molecular architecture.
Table 2: Intermolecular Forces in Supramolecular Assembly
| Interaction Type | Involving Functional Group(s) | Resulting Structure/Property |
|---|---|---|
| π-π Stacking | Biphenyl Core | Promotes ordered packing in crystals and self-assembled monolayers. |
| Dipole-Dipole | Nitrile (-CN) | Influences molecular alignment, crucial for liquid crystal phases and SAMs. |
| Hydrogen Bonding | Amino (-NH2) | Provides specific directional interactions for crystal engineering and network formation. |
Ligand Design for Coordination Chemistry Studies
The molecule this compound possesses two key functional groups that are of significant interest in the field of coordination chemistry: an amino group (-NH₂) and a nitrile or cyano group (-CN). Both groups have the potential to act as Lewis bases and donate their lone pair of electrons to a metal center, allowing the compound to function as a ligand in the formation of metal complexes, coordination polymers, and metal-organic frameworks (MOFs). rsc.org The spatial arrangement of these groups on the biphenyl backbone suggests its potential utility as a versatile building block for creating sophisticated supramolecular architectures.
The amino group is a classic N-donor ligand, while the nitrile group can also coordinate to metal ions, typically in a linear fashion through the nitrogen atom. ekb.eg The presence of both an electron-donating amino group and an electron-withdrawing nitrile group on the same biphenyl structure creates a unique electronic profile that can influence the properties of resulting metal complexes.
Despite the presence of these suitable coordinating groups, a comprehensive review of available scientific literature reveals a notable absence of specific research focused on the use of this compound as a primary ligand in coordination chemistry. While numerous studies exist for its isomers, such as 3-aminobenzonitrile (B145674) and 4-aminobenzonitrile (B131773), and for related biphenyl derivatives in the construction of coordination compounds, specific data on metal complexes derived from this compound are not documented in accessible research.
For context, studies on related molecules demonstrate how the aminobenzonitrile scaffold can be utilized:
Isomers in Coordination Polymers: Research on isomers like 4-aminobenzonitrile (4-ABN) has shown its capability to form diverse coordination polymers with metals like cadmium. In these structures, the final dimensionality (1D, 2D, or 3D) is heavily influenced by the counter-anions present during synthesis.
Schiff Base Derivatives: The amino group on similar molecules is often used as a reactive handle to synthesize more complex Schiff base ligands. These extended ligands, which incorporate an imine (-C=N-) bond, can then be used to create multinuclear metal complexes with varied geometries, such as octahedral or square planar. researchgate.netroyalliteglobal.com
The potential of this compound as a ligand is clear from a theoretical standpoint. It could act as:
A monodentate ligand , coordinating to a metal center through either the amino nitrogen or the nitrile nitrogen.
A bidentate bridging ligand , linking two different metal centers, thereby facilitating the formation of extended one-, two-, or three-dimensional networks like coordination polymers and MOFs.
However, without specific experimental studies, the coordination behavior, preferred binding modes, and the structural and functional properties of any potential complexes remain hypothetical. Detailed research findings, including crystal structures and characterization data, are required to fully understand its role in ligand design. At present, this specific area of its application appears to be an unexplored domain in coordination chemistry.
Due to the lack of available research data, a table of detailed findings cannot be generated.
Spectroscopic Characterization and Structural Elucidation Research
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. mdpi.com The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For aromatic nitriles, the C≡N stretching vibration is a key diagnostic peak, typically appearing between 2240 and 2220 cm⁻¹. spectroscopyonline.com In the case of 3-(4-Aminophenyl)benzonitrile, the presence of the amino group (NH₂) is also a defining feature. Primary aromatic amines characteristically show two N-H stretching bands. spectroscopyonline.com
Published FT-IR data for a related compound, 3-chloro-4-fluoro benzonitrile (B105546), was analyzed using theoretical calculations to assign vibrational frequencies. researchgate.net Similarly, studies on other benzonitrile derivatives provide a basis for interpreting the spectrum of this compound. researchgate.netnist.gov For instance, the IR spectrum of benzonitrile shows characteristic bands that can be compared to its substituted derivatives. nist.gov
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Amino (N-H) | Asymmetric Stretch | ~3436 | spectroscopyonline.com |
| Amino (N-H) | Symmetric Stretch | ~3358 | spectroscopyonline.com |
| Nitrile (C≡N) | Stretch | 2220 - 2240 | spectroscopyonline.com |
| Aromatic C-H | Stretch | 3000 - 3100 | orientjchem.org |
| Aromatic C=C | Stretch | 1400 - 1650 | orientjchem.org |
Note: The exact positions of the peaks for this compound may vary slightly.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the light scattered by a molecule when irradiated with a laser. anton-paar.com While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds, providing a more complete vibrational picture. Skeletal vibrations of the molecule, which are often found below 1500 cm⁻¹, create a unique fingerprint region in the Raman spectrum. anton-paar.com
The C≡N stretch in nitriles also gives a strong signal in the Raman spectrum, typically around 2250 cm⁻¹. spectroscopyonline.com Analysis of related benzonitrile compounds, such as 3-fluoro-4–methylbenzonitrile, has been performed using FT-Raman spectroscopy to identify characteristic vibrational modes. orientjchem.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H-NMR)
¹H-NMR spectroscopy provides information about the number and types of hydrogen atoms in a molecule and their connectivity. The chemical shift (δ) of a proton is influenced by its local electronic environment.
For this compound, the aromatic protons on the two benzene (B151609) rings will appear as multiplets in the aromatic region of the spectrum, typically between δ 6.5 and 8.0 ppm. The protons of the amino group (NH₂) will appear as a broad singlet, and its chemical shift can be influenced by the solvent and concentration.
Table 2: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 6.5 - 8.0 | Multiplets |
| Amino (NH₂) Protons | Variable | Broad Singlet |
Note: These are predicted values based on general principles and data from related compounds.
Carbon Nuclear Magnetic Resonance (¹³C-NMR)
¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. udel.edu Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it. udel.edu
In this compound, the carbon atom of the nitrile group (C≡N) is expected to have a chemical shift in the range of δ 110-125 ppm. The aromatic carbons will appear in the region of δ 100-150 ppm. udel.edupdx.edu The specific chemical shifts for the individual aromatic carbons will depend on their position relative to the amino and cyano substituents.
Data for similar structures like 3-aminobenzonitrile (B145674) and benzonitrile can be used to estimate the chemical shifts for this compound. chemicalbook.comchemicalbook.com For instance, the ¹³C NMR spectrum of benzonitrile shows distinct signals for its aromatic carbons. chemicalbook.com
Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Nitrile Carbon (C≡N) | 110 - 125 |
| Aromatic Carbons | 100 - 150 |
Note: These are predicted values based on general principles and data from related compounds.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, provides insights into the electronic structure and transitions within a molecule.
Molecules with π-conjugated systems, such as this compound, absorb ultraviolet or visible light, promoting electrons to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure. The presence of both an electron-donating group (amine) and an electron-withdrawing group (nitrile) can lead to intramolecular charge transfer (ICT) upon photoexcitation. acs.org
Studies on similar donor-acceptor molecules have shown that the emission properties, such as the Stokes shift and quantum yield, are often sensitive to the polarity of the solvent. researchgate.net An increase in solvent polarity can lead to a red-shift in the emission spectrum. researchgate.net The fluorescence properties of derivatives of this compound have been explored for applications such as biological imaging.
Ultraviolet-Visible (UV-Vis) Spectroscopy
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not detailed in the search results, the methodology for such an analysis is well-established.
In a typical XRD analysis, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. mdpi.com This data allows for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom within the crystal lattice. mdpi.commdpi.com For example, in the analysis of related organic molecules, XRD has been used to confirm the molecular structure, identify stereochemistry, and reveal details about bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov
The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking. nih.gov For instance, the crystal structure of a Schiff base derived from 2-aminobenzonitrile (B23959) revealed the formation of sheets through C—H⋯O and C—H⋯N interactions. nih.gov
The following table outlines the kind of data that would be obtained from a single-crystal XRD study of this compound, based on typical values for related organic compounds.
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 5.93 |
| b (Å) | 10.97 |
| c (Å) | 14.80 |
| α (°) | 90 |
| β (°) | 98.62 |
| γ (°) | 90 |
| Volume (Å3) | 900.07 |
| Z | 4 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound (C₁₃H₁₀N₂).
For a related diamine monomer, 3-(bis(4-aminophenyl)amino)benzonitrile (C₁₉H₁₆N₄), the calculated elemental composition was C, 75.98%; N, 18.65%; H, 5.37%. rsc.org The experimentally found values were C, 75.86%; N, 18.79%; H, 5.39%, which are in close agreement with the calculated values, thus confirming the compound's composition. rsc.org
The following table presents the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 13 | 156.143 | 80.39% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 5.19% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.42% |
| Total | 194.237 | 100.00% |
Chromatographic Techniques for Purity Assessment
Chromatographic techniques are essential for assessing the purity of chemical compounds. ijrpc.com High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose due to its high resolution and sensitivity. A purity of greater than 98% is often required for compounds used in further research or applications. For this compound, commercial suppliers indicate a purity of 95%. sigmaaldrich.com
In drug discovery and development, various chromatographic methods are employed for identification, impurity profiling, and assay of active pharmaceutical ingredients. ijrpc.com These methods can include thin-layer chromatography (TLC), gas chromatography (GC), and supercritical fluid chromatography (SFC), in addition to HPLC. ijrpc.com The choice of technique depends on the specific properties of the compound being analyzed. ijrpc.com For instance, GC-MS (Gas Chromatography-Mass Spectrometry) is a powerful tool for the separation and identification of volatile and semi-volatile compounds. africanjournalofbiomedicalresearch.com
The development and validation of analytical methods are crucial to ensure accurate quantification and purity assessment. cphi-online.com In the synthesis of related compounds, flash chromatography or HPLC are often used for purification.
Comparative Studies with Analogous Benzonitrile Derivatives
Structural Homologs and Isomers
Positional isomers of 3-(4-Aminophenyl)benzonitrile include compounds where the amino and cyano groups are located at different positions on the biphenyl (B1667301) framework. For instance, 4,4'-Diamino-[1,1'-biphenyl]-3-carbonitrile introduces a second amino group, altering the molecule's polarity and hydrogen bonding capabilities. chemsrc.com Another isomer, 3-Amino-4'-methyl-[1,1'-biphenyl]-2-carbonitrile, features the nitrile group at the 2-position and a methyl group on the other ring, which enhances lipophilicity and steric bulk. vulcanchem.com
Structural homologs can involve the replacement of the phenyl ring with other aromatic or heterocyclic systems, or the introduction of different linking groups. An example is 3-(Pyridin-4-yloxy)benzonitrile, where a pyridinyloxy group replaces the aminophenyl moiety, introducing a basic character to the molecule. Further variations can be seen in compounds like Benzonitrile (B105546), 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]-, which possesses a significantly extended and more complex linking chain between the benzonitrile and aminophenyl units. smolecule.com
Table 1: Comparison of this compound with its Structural Homologs and Isomers
| Compound Name | Key Structural Differences | Predicted or Observed Property Changes |
|---|---|---|
| This compound | Reference Compound | Polar with specific electronic properties due to substituent positions. |
| 4,4'-Diamino-[1,1'-biphenyl]-3-carbonitrile | Additional amino group at the 4-position. | Increased polarity and hydrogen bonding potential. chemsrc.com |
| 3-Amino-4'-methyl-[1,1'-biphenyl]-2-carbonitrile | Nitrile group at C2, methyl group at C4'. | Increased lipophilicity and steric bulk. vulcanchem.com |
| 3-(Pyridin-4-yloxy)benzonitrile | Aminophenyl group replaced by a pyridinyloxy group. | Introduction of a basic character. |
| Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]- | Extended hexene-diynyl linking chain. | Altered electronic properties due to extended conjugation. smolecule.com |
Influence of Substituent Position and Electronic Effects on Reactivity
The reactivity of benzonitrile derivatives is intricately linked to the electronic nature and position of their substituents. The amino (-NH2) group is an electron-donating group (EDG) through resonance and an electron-withdrawing group (EWG) through induction. Conversely, the nitrile (-CN) group is a strong electron-withdrawing group through both resonance and induction. numberanalytics.comnumberanalytics.com The interplay of these electronic effects governs the molecule's behavior in chemical reactions.
In this compound, the para-amino group on one ring strongly activates that ring towards electrophilic substitution, directing incoming electrophiles to the ortho positions relative to the amino group. doubtnut.comhrpatelpharmacy.co.in The meta-nitrile group on the other ring deactivates that ring towards electrophilic attack. numberanalytics.commsu.edu This differential reactivity allows for selective chemical modifications on either ring.
The inductive effect of a substituent is its ability to polarize a sigma bond, while the resonance effect involves the delocalization of pi electrons. khanacademy.org For the amino group, the resonance effect, which donates electron density, is generally stronger than its inductive effect, which withdraws electron density. libretexts.org For the nitrile group, both effects are electron-withdrawing, making it a powerful deactivating group. numberanalytics.com These principles are fundamental to predicting how structural isomers will behave in synthetic transformations.
Comparative Analysis of Synthetic Efficiencies and Yields
The synthesis of this compound and its analogs often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling. The efficiency and yield of these syntheses can be highly dependent on the nature and position of the substituents on the coupling partners.
For example, the synthesis of 3-Amino-4'-methyl-[1,1'-biphenyl]-2-carbonitrile can be achieved via a Suzuki-Miyaura cross-coupling between a boronated 3-amino-2-cyanophenyl precursor and a 4-methylphenyl halide. vulcanchem.com The yields of such reactions are sensitive to catalyst choice, base, and reaction conditions. vulcanchem.com The presence of the amino group can sometimes complicate these reactions through side reactions, necessitating protection-deprotection strategies or careful optimization of the catalytic system.
In a different synthetic approach, the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and various aldehydes has been studied extensively. Research has shown that aldehydes bearing electron-withdrawing groups often lead to higher yields compared to those with electron-donating groups. mdpi.com For instance, one study reported excellent yields (>90%) with electron-withdrawing groups, while another noted that aliphatic aldehydes gave lower yields than aromatic aldehydes. mdpi.com
The synthesis of a diamine monomer, 3-(bis(4-aminophenyl)amino)benzonitrile, was achieved in a two-step process involving a nucleophilic substitution followed by reduction, with the initial step yielding 90%. rsc.org Similarly, the synthesis of 2-(((2-Aminophenyl)amino)methyl)benzonitrile from the reduction of an imine intermediate proceeded with a 90% yield. acs.org These examples highlight that high yields are attainable for complex benzonitrile derivatives, though they often require multi-step procedures and careful optimization.
Table 2: Selected Synthetic Yields for Benzonitrile Derivatives
| Product | Synthetic Method | Key Reactants | Reported Yield |
|---|---|---|---|
| 3-(bis(4-nitrophenyl)amino)benzonitrile | Nucleophilic Aromatic Substitution | 3-aminobenzonitrile (B145674), 1-fluoro-4-nitrobenzene | 90% rsc.org |
| 2-(((2-Aminophenyl)amino)methyl)benzonitrile | Reduction of Imine | 2-((2-Nitrophenylimino)methyl)benzonitrile | 90% acs.org |
| 2-Substituted Benzothiazoles | Condensation/Cyclization | 2-Aminothiophenol, Substituted Aldehydes | 82-94% mdpi.com |
Divergence in Material Science Applications of Related Compounds
The structural variations in benzonitrile derivatives lead to a wide divergence in their applications, particularly in material science. The electronic properties conferred by the substituents are key to their function in optoelectronic devices and advanced polymers. ontosight.aiwiley.com
Benzonitrile derivatives are promising for applications in photonics and optoelectronics. wiley.com For instance, donor-acceptor-donor' (D-A-D') type fluorinated benzonitrile compounds have been investigated for their thermally activated delayed fluorescence (TADF) properties, which are crucial for efficient organic light-emitting diodes (OLEDs). rsc.orgrsc.org These materials can exhibit dual emission and mechanofluorochromic properties, where their luminescence changes in response to mechanical stress. rsc.orgrsc.org
Polyimides containing benzonitrile units have been synthesized and shown to possess high thermal stability, good processability, and excellent mechanical properties. rsc.org A series of polyimides derived from 3-(bis(4-aminophenyl)amino)benzonitrile exhibited high glass-transition temperatures and were readily soluble in organic solvents, making them suitable for creating flexible and transparent films for applications like gas separation membranes. rsc.org
The introduction of different functional groups can steer the application towards other areas. For example, benzonitrile derivatives incorporating imidazoisoquinoline moieties have been explored for their potential use in OLEDs due to their unique electronic properties. ontosight.ai The extended conjugated system in compounds like Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]- suggests potential applications in advanced materials like polymers and liquid crystals. smolecule.com Furthermore, benzimidazole (B57391) derivatives, which can be synthesized from precursors related to aminophenyl compounds, show a broad range of biological activities and are used as building blocks for functional materials. rsc.org
Conclusion and Future Research Directions
Summary of Key Academic Contributions
The principal academic contributions of 3-(4-Aminophenyl)benzonitrile lie in the fields of polymer chemistry and organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a polar nitrile group, makes it a valuable monomer and building block.
A significant area of research has been its utilization in the synthesis of high-performance polymers, particularly polyimides. Researchers have synthesized series of organo-soluble and thermally stable polyimides from diamine monomers derived from this compound. These polyimides exhibit desirable properties such as high glass-transition temperatures (up to 291°C), excellent thermal stability (T10 up to 420°C), and good mechanical properties, with tensile strengths reaching up to 115 MPa. rsc.org The incorporation of the benzonitrile (B105546) side group is reported to enhance processability and thermal stability. rsc.org
In the realm of organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its amino group can undergo reactions such as oxidation to form nitro derivatives, while the nitrile group can be reduced to an amine. Furthermore, the aromatic rings are susceptible to electrophilic and nucleophilic substitution reactions. This reactivity allows for the generation of a diverse range of derivatives with potential applications in pharmaceuticals and agrochemicals.
Emerging Research Avenues for this compound
Current research is expanding the utility of this compound beyond traditional polymer synthesis into advanced materials and medicinal chemistry.
In materials science, there is a growing interest in its application in the development of Organic Light-Emitting Diodes (OLEDs) and Hole-Transporting Materials (HTMs). The compound's inherent thermal stability and electronic properties, stemming from its conjugated biphenyl (B1667301) structure and the presence of both electron-donating (amino) and electron-withdrawing (nitrile) groups, make it a promising candidate for these applications. The ability to modify its structure allows for the fine-tuning of its electronic and photophysical properties to meet the specific requirements of these advanced materials.
In the field of medicinal chemistry, derivatives of this compound are being explored for their potential biological activities. Research has indicated that compounds with this structural motif may possess anti-inflammatory and anticancer properties. Molecular docking studies have suggested its potential as an inhibitor of certain enzymes, with the amino and nitrile groups playing a crucial role in forming hydrogen bonds and other interactions with biological targets.
Potential for Novel Methodologies and Applications
The future of research on this compound is poised for advancements in both its synthesis and application.
Exploration of novel synthetic methodologies continues to be a key area of interest. While established methods like Suzuki coupling and Ullmann condensation are utilized, there is potential for the development of more efficient and sustainable synthetic routes. Tandem processes that combine multiple reaction steps into a single operation and the application of continuous flow chemistry are emerging as potential ways to improve yield, reduce waste, and enhance scalability for industrial production.
The potential applications for this compound and its derivatives are vast and largely untapped. The development of novel polymers with tailored properties for specific applications, such as gas separation membranes or materials with low dielectric constants, remains a promising avenue. rsc.org In medicinal chemistry, the design and synthesis of new derivatives based on the this compound scaffold could lead to the discovery of new therapeutic agents. Furthermore, its unique electronic properties could be harnessed in the development of new sensors and other electronic devices. The versatility of its functional groups allows for its incorporation into a wide array of molecular architectures, suggesting that its full potential is yet to be realized.
Q & A
Basic Research Questions
Q. What are the primary safety protocols for handling 3-(4-Aminophenyl)benzonitrile in laboratory settings?
- Methodological Answer :
-
Hazard Identification : Classified under GHS as acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and respiratory irritation (H335) .
-
Personal Protective Equipment (PPE) : Use NIOSH- or EN 166-compliant eye/face protection (safety glasses, face shields), chemical-resistant gloves, and full-body protective clothing. Respiratory protection requires P95 (US) or P1 (EU) filters for low exposure and OV/AG/P99 or ABEK-P2 for higher exposure .
-
Engineering Controls : Ensure local exhaust ventilation to prevent dust/aerosol formation. Avoid skin/eye contact and inhalation of vapors .
-
First Aid : For inhalation, move to fresh air; for skin/eye contact, rinse with water for ≥15 minutes. Seek medical attention for persistent symptoms .
- Table 1 : GHS Classification Summary
| Hazard Class | GHS Category | Signal Word | Hazard Codes |
|---|---|---|---|
| Acute Toxicity (Oral) | 4 | Warning | H302 |
| Skin Irritation | 2 | Warning | H315 |
| Eye Irritation | 2A | Warning | H319 |
| Respiratory Irritation | 3 | Warning | H335 |
Q. What synthetic routes are available for this compound, and how do their yields compare?
- Methodological Answer :
-
Route 1 (90% yield) : Coupling of 4-bromoaniline with 3-iodobenzonitrile via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura). Optimize with Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DMF/H₂O solvent system at 80–100°C .
-
Route 2 (67% yield) : Reaction of 4-bromoaniline with 3-cyanophenylboronic acid under similar Suzuki-Miyaura conditions. Lower yield may result from boronic acid instability or competing side reactions .
-
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and ethyl acetate/hexane mixtures.
- Table 2 : Synthetic Route Comparison
| Route | Starting Materials | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| 1 | 3-Iodobenzonitrile + 4-bromoaniline | Pd(PPh₃)₄ | DMF/H₂O | 90% |
| 2 | 3-Cyanophenylboronic acid + 4-bromoaniline | Pd(PPh₃)₄ | DMF/H₂O | 67% |
Q. What are the recommended storage conditions and stability considerations for this compound?
- Methodological Answer :
- Storage : Keep in a dry, light-protected container at room temperature. Avoid exposure to moisture to prevent hydrolysis of the nitrile group .
- Stability : Chemically stable under recommended conditions. No hazardous decomposition products reported, but avoid strong oxidizers or extreme temperatures .
Advanced Research Questions
Q. How can this compound be utilized in the synthesis of thermally stable polyimides for gas separation membranes?
- Methodological Answer :
-
Polymer Synthesis : React this compound with aromatic dianhydrides (e.g., pyromellitic dianhydride) via thermal or chemical imidization. Use DMAc as a solvent at 30°C to achieve inherent viscosities of 0.97–1.13 dL/g .
-
Material Properties : Resulting polyimides exhibit high glass-transition temperatures (Tg up to 291°C), tensile strength (115 MPa), and gas permeability (O₂, H₂, CO₂). Characterize via TGA (T10 up to 420°C) and DSC .
-
Applications : Solution-cast membranes show potential for industrial gas separation due to low water absorption (0.32–0.88%) and high optical transparency (λcut-off = 352 nm) .
- Table 3 : Key Properties of Derived Polyimides
| Property | Value Range |
|---|---|
| Tg (°C) | 220–291 |
| Tensile Strength (MPa) | 80–115 |
| CO₂ Permeability (Barrer) | Data pending |
Q. What spectroscopic methods are suitable for analyzing the binding interactions of this compound derivatives with radicals like DPPH?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor absorbance changes at 517 nm to assess DPPH radical scavenging activity. Calculate binding constants (K) and free energy (ΔG) via Benesi-Hildebrand plots .
- Example : Ferrocene derivatives of benzonitrile (e.g., 3FMAB) showed chemical interaction with DPPH (K = 1.2 × 10³ M⁻¹), while 2FMAB exhibited electrostatic interactions .
- Validation : Confirm binding modes via NMR titration or ITC (isothermal titration calorimetry).
Q. How can contradictions in toxicity data for this compound be addressed in experimental design?
- Methodological Answer :
- Data Gaps : While OSHA/NTP do not classify it as carcinogenic, acute toxicity (H302) and respiratory irritation (H335) are documented. No ecotoxicity data are available .
- Mitigation Strategies :
Conduct Ames tests for mutagenicity and in vivo acute toxicity studies (OECD 423).
Use computational tools (e.g., QSAR) to predict ecotoxicological endpoints (LC50, EC50) .
Implement strict waste disposal protocols: Partner with licensed facilities for incineration or chemical neutralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
